molecular formula C21H30O2 B3025762 delta3-tetrahydrocannabinol, (R)- CAS No. 95720-01-7

delta3-tetrahydrocannabinol, (R)-

Cat. No.: B3025762
CAS No.: 95720-01-7
M. Wt: 314.5 g/mol
InChI Key: NEBZNJDFIPBXCS-CQSZACIVSA-N
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Description

. Unlike Delta-9-THC, Delta-3-THC has a different double bond position in its chemical structure, which results in distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Delta3-tetrahydrocannabinol, (R)-, can be synthesized through various chemical reactions starting from precursor compounds such as olivetol and geranyl bromide. The synthesis typically involves a series of steps including Friedel-Crafts acylation, reduction, and isomerization.

Industrial Production Methods: Industrial production of Delta3-tetrahydrocannabinol, (R)-, involves scaling up the laboratory synthesis methods to produce larger quantities. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the desired isomer is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: Delta3-tetrahydrocannabinol, (R)-, undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.

  • Reduction: Reduction reactions often use hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

  • Substitution: Substitution reactions may involve halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Can produce Delta-3-tetrahydrocannabinol, (S)-, and other oxidized derivatives.

  • Reduction: Can lead to the formation of Delta-3-tetrahydrocannabinol, (R)-, with reduced functional groups.

  • Substitution: Results in halogenated derivatives of Delta3-tetrahydrocannabinol, (R)-.

Scientific Research Applications

  • Chemistry: Used as a research tool to understand the structure-activity relationships of cannabinoids.

  • Biology: Investigated for its effects on biological systems, including its interaction with cannabinoid receptors.

  • Medicine: Studied for its potential therapeutic effects, although it is generally less potent than Delta-9-THC.

  • Industry: Utilized in the development of synthetic cannabinoids and as a component in vaping products.

Mechanism of Action

Delta3-tetrahydrocannabinol, (R)-, exerts its effects primarily through its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological responses. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the endocannabinoid system, which plays a role in pain, mood, and appetite regulation.

Comparison with Similar Compounds

  • Delta-9-Tetrahydrocannabinol

  • Delta-8-Tetrahydrocannabinol

  • Delta-4-Tetrahydrocannabinol

  • Delta-7-Tetrahydrocannabinol

  • Hexahydrocannabinol

  • Cannabitriol

Properties

IUPAC Name

(9R)-6,6,9-trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,22H,5-11H2,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBZNJDFIPBXCS-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2C3=C(CC[C@H](C3)C)C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241934
Record name (9R)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95720-01-7
Record name delta3-tetrahydrocannabinol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095720017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9R)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.3-TETRAHYDROCANNABINOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP9408TXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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